Clomocycline
Übersicht
Beschreibung
Clomocycline is a tetracycline antibiotic used to treat various bacterial infections. It is known for its effectiveness against a wide range of bacteria, including those causing acne, urinary tract infections, gum disease, gonorrhea, and chlamydia . This compound is also used as a prophylactic treatment for infections such as anthrax .
Wissenschaftliche Forschungsanwendungen
Clomocyclin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Clomocyclin hemmt das Wachstum bakterieller Zellen, indem es die Proteinsynthese stört. Es bindet an die 30S-Ribosomenuntereinheit und verhindert, dass die Aminoacyl-tRNA an die A-Stelle des Ribosoms bindet . Diese Bindung ist reversibel und hemmt den Translationsprozess, was letztendlich zur Hemmung des bakteriellen Wachstums führt . Clomocyclin ist lipophil, wodurch es leicht durch die bakterielle Zellmembran gelangen oder durch Porenkanäle diffundieren kann .
Wirkmechanismus
Clomocycline inhibits bacterial cell growth by interfering with protein synthesis. It binds to the 30S ribosomal subunit and prevents the amino-acyl transfer RNA from binding to the A site of the ribosome . This binding is reversible and inhibits the translation process, ultimately leading to the inhibition of bacterial growth . This compound is lipophilic, allowing it to easily pass through the bacterial cell membrane or diffuse through porin channels .
Safety and Hazards
Zukünftige Richtungen
The future of antibiotics like Clomocycline could involve discovering new combinations to combat multidrug-resistant bacteria . Despite challenges, advancements including new in silico methods, theoretical frameworks, and microfluidic platforms are poised to identify new and efficacious antibacterial combinations .
Biochemische Analyse
Biochemical Properties
Clomocycline interacts with the 30S ribosomal subunit of bacterial cells . It binds to the 30S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome . This inhibits protein synthesis and thus, bacterial growth .
Cellular Effects
This compound inhibits cell growth by inhibiting translation . It is lipophilic and can easily pass through the cell membrane or passively diffuses through porin channels in the bacterial membrane . This allows this compound to exert its effects directly within the bacterial cell.
Molecular Mechanism
The molecular mechanism of this compound involves binding to the 30S ribosomal subunit and preventing the amino-acyl tRNA from binding to the A site of the ribosome . This binding is reversible in nature . Cells can become resistant to this compound through efflux, where a resistance gene encodes a membrane protein that actively pumps this compound out of the cell .
Transport and Distribution
This compound is lipophilic and can easily pass through the cell membrane or passively diffuses through porin channels in the bacterial membrane . This allows this compound to be distributed within cells and tissues.
Vorbereitungsmethoden
Clomocyclin wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Modifikation der Tetracyclin-Struktur umfassen. Der synthetische Weg beinhaltet typischerweise die Chlorierung von Tetracyclin, um ein Chloratom an der 7. Position einzuführen, und die Addition einer Hydroxymethylgruppe am Amid-Stickstoff . Die Reaktionsbedingungen erfordern eine sorgfältige Kontrolle der Temperatur, des pH-Werts und die Verwendung spezifischer Reagenzien, um die gewünschten Modifikationen zu erreichen . Industrielle Produktionsmethoden folgen ähnlichen synthetischen Wegen, sind jedoch für die großtechnische Produktion optimiert und gewährleisten eine hohe Ausbeute und Reinheit des Endprodukts .
Analyse Chemischer Reaktionen
Clomocyclin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Clomocyclin kann oxidiert werden, um verschiedene Derivate zu bilden, abhängig von den verwendeten Oxidationsmitteln und Bedingungen.
Reduktion: Reduktionsreaktionen können die in Clomocyclin vorhandenen funktionellen Gruppen modifizieren, was zur Bildung reduzierter Derivate führt.
Substitution: Clomocyclin kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen im Molekül durch andere Atome oder Gruppen ersetzt werden.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Säuren und Basen für die Hydrolyse . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
Clomocyclin ähnelt anderen Tetracyclin-Antibiotika wie Doxycyclin, Minocyclin und Tetracyclin . Clomocyclin ist einzigartig aufgrund seiner spezifischen chemischen Modifikationen, darunter das Vorhandensein eines Chloratoms an der 7. Position und einer Hydroxymethylgruppe am Amid-Stickstoff . Diese Modifikationen verbessern seine antibakterielle Aktivität und erweitern sein Wirkungsspektrum .
Ähnliche Verbindungen
- Doxycyclin
- Minocyclin
- Tetracyclin
- Oxytetracyclin
Eigenschaften
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-(hydroxymethyl)-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O9/c1-22(34)8-6-9-16(26(2)3)18(30)14(21(33)25-7-27)20(32)23(9,35)19(31)12(8)17(29)13-11(28)5-4-10(24)15(13)22/h4-5,8-9,16,27-29,32,34-35H,6-7H2,1-3H3,(H,25,33)/t8-,9-,16-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTHDFJCJQJHKD-KMVLDZISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)NCO)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)NCO)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80905089 | |
Record name | Clomocycline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80905089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Clomocycline inhibits cell growth by inhibiting translation. It binds to the 30S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome. The binding is reversible in nature. Clomocycline is lipophilic and can easily pass through the cell membrane or passively diffuses through porin channels in the bacterial membrane. | |
Record name | Clomocycline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00453 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1181-54-0 | |
Record name | Clomocycline [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001181540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clomocycline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00453 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clomocycline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80905089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLOMOCYCLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP0241BU76 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: Clomocycline, like other tetracyclines, exerts its antibacterial effect by inhibiting bacterial protein synthesis. [, ] It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. [] This halts the addition of amino acids to the growing polypeptide chain, ultimately leading to bacterial growth inhibition or death.
ANone: The molecular formula of this compound is C22H23ClN2O8, and its molecular weight is 478.88 g/mol.
ANone: The provided research papers do not contain specific information on this compound's material compatibility or stability under various storage or environmental conditions.
ANone: this compound is primarily recognized for its antibacterial activity. There is no mention of catalytic properties or applications in the provided research papers.
ANone: The provided research papers primarily focus on clinical evaluations and do not detail any computational chemistry or modeling studies related to this compound.
A: While the research mentions that this compound is less stable than some other tetracyclines like demethylchlortetracycline, it doesn't elaborate on its stability in specific formulations or provide detailed degradation pathways. []
A: this compound exhibits good absorption from the gut, achieving therapeutic blood levels after oral administration of 150mg. [] Peak blood levels are observed around three hours post-administration, with useful levels persisting for 6-8 hours. [] It also demonstrates high and persistent tissue concentrations, particularly in lung tissue. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.